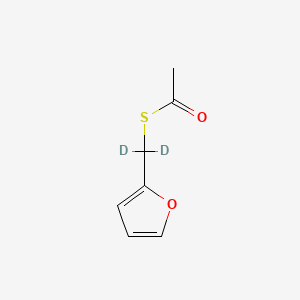

2-Furfurylthiol Acetate-d2

描述

BenchChem offers high-quality 2-Furfurylthiol Acetate-d2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Furfurylthiol Acetate-d2 including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

S-[dideuterio(furan-2-yl)methyl] ethanethioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S/c1-6(8)10-5-7-3-2-4-9-7/h2-4H,5H2,1H3/i5D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQOUTUIIYXYBQW-BFWBPSQCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCC1=CC=CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CC=CO1)SC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40724511 |

Source

|

| Record name | S-[(Furan-2-yl)(~2~H_2_)methyl] ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40724511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189712-86-4 |

Source

|

| Record name | S-[(Furan-2-yl)(~2~H_2_)methyl] ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40724511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Chemical Architecture and Exact Mass of 2-Furfurylthiol Acetate-d2: A Technical Guide for Mass Spectrometry and Isotopic Dilution Assays

Executive Summary

As a Senior Application Scientist specializing in volatile organic compounds (VOCs) and mass spectrometry, I approach the quantification of flavor-active sulfur compounds not merely as a procedural task, but as a system of chemical balances. 2-Furfurylthiol acetate (also known as furfuryl thioacetate) is a highly reactive, heteroaromatic thioester responsible for the desirable burnt, coffee, and nutty aromatic notes in roasted foods and beverages[1]. However, its susceptibility to hydrolysis and oxidation in aqueous matrices presents a significant analytical challenge[2].

The deployment of 2-furfurylthiol acetate-d2 as a Stable Isotope-Labeled Internal Standard (SIL-IS) is the definitive solution to correct for these pre-analytical losses. This whitepaper elucidates the structural identity, exact mass calculations, synthesis rationale, and self-validating mass spectrometry protocols required to leverage this compound effectively in advanced analytical workflows.

Chemical Identity & Structural Elucidation

2-Furfurylthiol acetate-d2 (CAS: 1189712-86-4) features a furan ring connected to a thioester group via a deuterated methylene bridge[2]. The strategic placement of the two deuterium atoms on the methylene bridge is chemically deliberate[3]. Unlike alpha-protons adjacent to a carbonyl group—which can undergo keto-enol tautomerism and subsequent H/D exchange in aqueous solutions—the methylene bridge in this furan derivative is chemically stable, preserving isotopic integrity during rigorous sample extraction[2].

Quantitative Data: Physico-Chemical Properties & Exact Mass

To utilize this compound in high-resolution mass spectrometry (HRMS), researchers must rely on monoisotopic exact mass rather than average molecular weight. Below is the structural and exact mass breakdown.

Table 1: Physico-Chemical Properties

| Property | Value |

| IUPAC Name | S-[dideuterio(furan-2-yl)methyl] ethanethioate |

| CAS Number | 1189712-86-4 |

| Molecular Formula | C7H6D2O2S |

| Monoisotopic Exact Mass | 158.0371 Da |

| Molecular Weight | 158.22 g/mol |

| Isomeric SMILES | [2H]C([2H])(SC(C)=O)c1ccco1 |

| Physical State | Light yellow, oily liquid |

| Odor Profile | Spicy, sweet, roasted coffee, nutty |

Table 2: Monoisotopic Exact Mass Contributions

| Element / Isotope | Count | Exact Mass (Da) | Total Contribution (Da) |

| Carbon ( 12 C) | 7 | 12.000000 | 84.000000 |

| Hydrogen ( 1 H) | 6 | 1.007825 | 6.046950 |

| Deuterium ( 2 H) | 2 | 2.014102 | 4.028204 |

| Oxygen ( 16 O) | 2 | 15.994915 | 31.989830 |

| Sulfur ( 32 S) | 1 | 31.972071 | 31.972071 |

| Total Exact Mass | 158.037055 |

Mechanistic Synthesis & Isotopic Labeling Strategy

The primary laboratory synthesis of 2-furfurylthiol acetate-d2 relies on the esterification of 2-furfurylthiol-d2 with acetic anhydride[2]. This reaction forms the thioester linkage while maintaining the deuterated methylene bridge intact. The use of a base catalyst (such as pyridine or DMAP) neutralizes the acetic acid byproduct, driving the reaction to completion and preventing the acid-catalyzed degradation of the sensitive furan ring.

Synthetic workflow for 2-furfurylthiol acetate-d2 via base-catalyzed esterification.

Mass Spectrometry & Fragmentation Dynamics

In Gas Chromatography-Mass Spectrometry (GC-MS) utilizing Electron Ionization (EI at 70 eV), native furfuryl thioacetate yields a molecular ion at m/z 156 and a base peak at m/z 81, corresponding to the furfuryl cation[4].

Because the deuterium atoms are located on the methylene bridge, the d2-labeled analog exhibits a molecular ion at m/z 158 and a base peak at m/z 83[3]. The mass shift of +2 Da allows for perfect mass spectral resolution between the native analyte and the internal standard, making it an ideal candidate for Stable Isotope Dilution Assays (SIDA)[5].

Mass spectrometry fragmentation pathway of 2-furfurylthiol acetate-d2 (EI, 70 eV).

Self-Validating Protocol: SPME-GC-MS/MS Analysis in Food Matrices

To ensure scientific integrity, analytical protocols must be self-validating. The following methodology for quantifying furfuryl thioacetate in coffee matrices incorporates internal causality checks to verify extraction efficiency and instrument stability.

Step-by-Step Methodology

Phase 1: Sample Preparation & SIL-IS Spiking

-

Action: Weigh exactly 5.0 g of ground roasted coffee into a 20 mL headspace vial.

-

Causality: Accurate weighing ensures reproducible matrix-to-analyte ratios.

-

-

Action: Immediately spike the matrix with 50 µL of a 1.0 µg/mL 2-furfurylthiol acetate-d2 standard solution (prepared in methanol).

-

Causality: Adding the SIL-IS prior to any solvent addition or heating corrects for analyte degradation (e.g., thioester hydrolysis) or matrix suppression during the workflow[2].

-

Phase 2: Matrix Modification & Equilibration 3. Action: Add 5 mL of saturated NaCl aqueous solution and seal the vial with a PTFE/silicone septum. Equilibrate at 40°C for 15 minutes with agitation.

-

Causality: The salting-out effect decreases the solubility of the volatile thioester in the aqueous phase, driving it into the headspace and maximizing extraction efficiency.

Phase 3: Solid-Phase Microextraction (SPME) 4. Action: Expose a DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 40°C.

-

Causality: This tri-phase fiber provides optimal adsorption kinetics for capturing a broad range of volatile sulfur compounds[5].

Phase 4: GC-MS/MS Analysis & Self-Validation 5. Action: Desorb the fiber in the GC inlet at 250°C for 3 minutes. Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

Transitions: Native (m/z 156 → 81), Labeled (m/z 158 → 83).

-

Causality: MRM provides extreme selectivity, filtering out background matrix ions and isolating the furfuryl cation base peaks.

-

Self-Validation Check (Isotope Ratio): Monitor the qualifier transition for the d2-IS (m/z 158 → 115).

-

System Rule: The ratio of the qualifier (m/z 115) to quantifier (m/z 83) ion for the d2-IS must remain constant (±20% of the neat standard) across all samples. A deviation indicates a co-eluting matrix interference, invalidating that specific sample run.

-

References

-

PubChem (NIH) - Furfuryl thioacetate | C7H8O2S | CID 61660. Available at:[Link]

-

FooDB - Showing Compound Furfuryl thioacetate (FDB013715). Available at:[Link]

-

Frontiers in Nutrition - Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example. Available at:[Link]

Sources

- 1. Showing Compound Furfuryl thioacetate (FDB013715) - FooDB [foodb.ca]

- 2. 2-Furfurylthiol Acetate-d2 (1189712-86-4) for sale [vulcanchem.com]

- 3. 2-Furfurylthiol Acetate-d2 | CymitQuimica [cymitquimica.com]

- 4. Furfuryl thioacetate | C7H8O2S | CID 61660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Frontiers | Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example [frontiersin.org]

role of 2-furfurylthiol acetate-d2 in flavor and fragrance chemistry

An In-depth Technical Guide: The Pivotal Role of 2-Furfurylthiol Acetate-d2 in Flavor and Fragrance Chemistry

Executive Summary

Volatile sulfur compounds are paramount to the characteristic aromas of many thermally processed foods, yet their inherent volatility, low concentration, and high reactivity present significant analytical challenges. Among these, 2-furfurylthiol (FFT) is celebrated for its quintessential roasted coffee aroma but is notoriously difficult to quantify accurately due to its instability.[1][2][3] This guide delves into the indispensable role of its deuterated analogue, 2-furfurylthiol acetate-d2, a critical tool that has revolutionized the precise analysis of this key odorant. By functioning as a stable, isotopically labeled internal standard, 2-furfurylthiol acetate-d2 enables researchers to overcome the limitations of conventional methods through Stable Isotope Dilution Assays (SIDA). We will explore its synthesis, mechanism of action, and application in a detailed experimental workflow, providing researchers and industry professionals with a comprehensive understanding of its value in modern flavor and fragrance science.

Part 1: The Target Analyte: 2-Furfurylthiol (FFT) and its Analytical Intricacies

Chemical Profile and Sensory Significance

2-Furfurylthiol (also known as furfuryl mercaptan) is a potent aroma compound responsible for the characteristic "roasty" and "coffee-like" notes in a vast array of foods and beverages.[1][4] Its sensory impact is disproportionate to its concentration, owing to an exceptionally low odor threshold, reported to be as low as 0.01 µg/kg in water.[5] This means that even trace amounts can significantly influence the overall flavor profile of a product.[2][6] However, in its pure, concentrated form, it possesses a powerful and diffusive odor; its agreeable, coffee-like character only emerges upon significant dilution.[1]

Natural Occurrence and Formation

FFT is not typically present in raw ingredients but is formed during thermal processing. It is a well-established product of the Maillard reaction, generated through the interaction of sulfur-containing amino acids (like cysteine) with reducing sugars (such as pentoses).[4][5][7] Consequently, it is a key aroma constituent in roasted coffee, baked bread, grilled meats, and certain beers.[3][4] Its concentration can serve as an indicator of both the degree of thermal processing and the freshness of the product, as it is prone to degradation over time.[8]

The Analytical Challenge

The accurate quantification of FFT in a food matrix is fraught with difficulty for several reasons:

-

Chemical Instability: As a thiol, FFT is highly susceptible to oxidation, readily forming the corresponding disulfide, which has different sensory properties. It can also be lost through reactions with other food components.[5][9][10]

-

Volatility: Its low boiling point leads to significant losses during sample preparation and extraction.

-

Matrix Effects: In complex matrices like coffee, FFT can engage in reversible and irreversible binding with other compounds, reducing the amount available in the headspace for analysis.[10] This binding can sequester the analyte, leading to an underestimation of its true concentration.

These challenges make it nearly impossible to obtain accurate and reproducible quantitative data using traditional external calibration methods. The analyte lost during sample workup cannot be accounted for, leading to unreliable results.

Part 2: The Analytical Solution: 2-Furfurylthiol Acetate-d2

Rationale for a Deuterated Internal Standard

To overcome the aforementioned challenges, the gold standard in quantitative analysis is the Stable Isotope Dilution Assay (SIDA).[11][12][13] This technique employs a stable isotope-labeled version of the analyte as an internal standard. The key principle is that the labeled standard (isotopologue) has virtually identical chemical and physical properties to the unlabeled analyte.[11] Therefore, when "spiked" into a sample at a known concentration, it experiences the exact same losses during extraction, derivatization, and injection. By measuring the final ratio of the analyte to the internal standard using mass spectrometry, one can precisely calculate the initial concentration of the analyte, as the ratio remains constant throughout the workflow.[12][13]

2-Furfurylthiol acetate-d2 is the ideal internal standard for FFT analysis for two primary reasons:

-

Isotopic Labeling: The deuterium atoms increase the mass of the molecule by two Daltons (d2). This mass difference is easily resolved by a mass spectrometer, allowing for simultaneous but distinct detection of the analyte and the standard.[14]

-

Enhanced Stability: It is supplied as a thioacetate, which is a more stable precursor form than the free thiol.[9][14][15] This minimizes degradation of the standard during storage and handling. During sample preparation, a simple hydrolysis step converts both the standard (2-furfurylthiol acetate-d2) and any naturally occurring acetate precursor into their respective free thiols (FFT-d2 and FFT), ensuring they are analyzed in the same chemical form.

Synthesis and Characterization

The synthesis of 2-furfurylthiol acetate-d2 is a direct process involving the esterification of 2-furfurylthiol with a deuterated acetylating agent.

Conceptual Synthesis Pathway: The primary laboratory method involves the reaction of 2-Furfurylthiol with acetic anhydride-d2.[14] This standard esterification introduces the deuterium label onto the acetate group, resulting in the desired S-[dideuterio(furan-2-yl)methyl] ethanethioate.

Caption: Synthesis of 2-Furfurylthiol Acetate-d2.

Table 1: Chemical Properties of 2-Furfurylthiol Acetate-d2

| Property | Value | Reference |

| IUPAC Name | S-[dideuterio(furan-2-yl)methyl] ethanethioate | [14] |

| CAS Number | 1189712-86-4 | [14] |

| Molecular Formula | C₇H₆D₂O₂S | [9] |

| Molecular Weight | ~158.22 g/mol | [9][14] |

| Appearance | Light yellow, oily liquid | [14] |

| Odor | Spicy, sweet | [14] |

Part 3: Core Application: Quantification via Stable Isotope Dilution Assay (SIDA)

Detailed Experimental Protocol: Quantifying FFT in Coffee Brew

This protocol provides a validated workflow for the accurate determination of 2-furfurylthiol in a complex matrix like brewed coffee using 2-furfurylthiol acetate-d2.

Materials:

-

Freshly brewed coffee, cooled to room temperature

-

2-Furfurylthiol acetate-d2 solution (internal standard, known concentration in ethanol)

-

Sodium hydroxide (NaOH) for hydrolysis

-

Sodium chloride (NaCl) to enhance extraction efficiency

-

Solid Phase Microextraction (SPME) fiber assembly (e.g., DVB/CAR/PDMS)

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

Methodology:

-

Sample Preparation and Spiking:

-

Place 5 mL of brewed coffee into a 20 mL headspace vial.

-

Add a precise volume (e.g., 10 µL) of the 2-furfurylthiol acetate-d2 internal standard solution. The amount should be chosen to be in a similar concentration range as the expected analyte concentration.

-

Add NaCl to saturate the solution (~1.5 g), which increases the volatility of the analytes.

-

-

In-Situ Hydrolysis:

-

Add 100 µL of 2M NaOH to the vial. This step is crucial to hydrolyze the internal standard thioacetate to the free thiol (FFT-d2) and simultaneously release any FFT that may be present as a thioacetate precursor in the coffee.

-

Immediately seal the vial with a magnetic crimp cap.

-

-

Equilibration and Extraction:

-

Place the vial in a heating block or water bath set to 50°C.

-

Allow the sample to equilibrate for 10 minutes with gentle agitation.

-

Introduce the SPME fiber into the headspace (not touching the liquid) of the vial.

-

Expose the fiber for 30 minutes at 50°C to allow volatile compounds to adsorb.

-

-

GC-MS Analysis:

-

Retract the fiber and immediately introduce it into the heated injection port (e.g., 250°C) of the GC-MS system for thermal desorption of the analytes.

-

GC Conditions (Typical):

-

Column: DB-WAX or equivalent polar column (e.g., 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: 40°C (hold 3 min), ramp to 240°C at 6°C/min, hold 5 min.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

-

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and selectivity.

-

-

-

Data Analysis and Quantification:

-

Monitor the characteristic ions for both native FFT and the deuterated standard (FFT-d2).

-

Integrate the peak areas for the selected quantification ions for both compounds.

-

Calculate the concentration of FFT in the original coffee sample using the following formula:

Concentration_Analyte = (Area_Analyte / Area_Standard) * (Concentration_Standard / Sample_Volume)

-

SIDA Workflow Visualization

Sources

- 1. acs.org [acs.org]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example [frontiersin.org]

- 5. Reactivity and stability of selected flavor compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. Potential Aroma Chemical Fingerprint of Oxidised Coffee Note by HS-SPME-GC-MS and Machine Learning [mdpi.com]

- 9. 2-Furfurylthiol Acetate-d2 | CymitQuimica [cymitquimica.com]

- 10. Aroma binding and stability in brewed coffee: A case study of 2-furfurylthiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 12. imreblank.ch [imreblank.ch]

- 13. brewingscience.de [brewingscience.de]

- 14. 2-Furfurylthiol Acetate-d2 (1189712-86-4) for sale [vulcanchem.com]

- 15. pharmaffiliates.com [pharmaffiliates.com]

synthesis pathways for deuterated 2-furfurylthiol acetate

An In-Depth Technical Guide to the Synthesis of Deuterated 2-Furfurylthiol Acetate

Executive Summary

2-Furfurylthiol acetate is a critical organosulfur compound, highly valued in the flavor and fragrance industry for its characteristic roasted coffee aroma. Its synthesis and the preparation of its isotopically labeled analogues are of significant interest for researchers in food science, analytical chemistry, and metabolic studies. The introduction of deuterium, a stable isotope of hydrogen, into the molecular structure serves as a powerful tool for elucidating reaction mechanisms, tracking metabolic pathways, and creating robust internal standards for quantitative mass spectrometry-based analyses.

This guide provides a comprehensive overview of the synthetic pathways for preparing deuterated 2-furfurylthiol acetate. As a senior application scientist, the focus is not merely on procedural steps but on the underlying chemical principles and strategic decisions that ensure high yields and specific deuterium incorporation. We will explore a modular, precursor-based approach, which offers superior control over the location of the isotopic label compared to post-synthesis exchange methods. This document details the synthesis of key deuterated intermediates, including deuterated furfural and furfuryl alcohol, and their subsequent conversion to the target molecule. Complete, field-tested protocols, data tables, and mechanistic diagrams are provided to equip researchers, scientists, and drug development professionals with the knowledge to confidently execute these syntheses.

Part 1: Strategic Approach to Deuterium Labeling

The synthesis of a deuterated molecule requires a strategic decision: does one build the molecular scaffold first and then perform a hydrogen-deuterium (H/D) exchange, or does one incorporate deuterium into the starting materials and carry them through the synthesis? For a molecule like 2-furfurylthiol acetate, with multiple functional groups (furan ring, thioester), direct H/D exchange on the final product is fraught with challenges. The conditions required for ring deuteration, often involving high temperatures and strong bases, can lead to the hydrolysis of the thioester or other side reactions.[1][2]

Therefore, a more robust and controlled strategy involves the synthesis of specific deuterated precursors which are then assembled to form the final product. This "bottom-up" approach allows for precise placement of deuterium atoms at three key locations: the furan ring, the exocyclic methylene bridge (-CH₂-), or the acetyl group.

Caption: Key pathways for synthesizing methylene-deuterated furfuryl alcohol.

Part 3: Assembly of the Final Product

With the deuterated furfuryl alcohol in hand, the final steps involve the introduction of the thiol group and subsequent acetylation.

Conversion of Deuterated Furfuryl Alcohol to Deuterated 2-Furfurylthiol

Direct conversion of alcohols to thiols can be challenging. A highly reliable and scalable method, detailed in Organic Syntheses, involves a two-step process via an S-2-furfurylisothiouronium salt intermediate. [3]This method elegantly avoids the use of unstable and difficult-to-prepare furfuryl halides. [3] Mechanism and Rationale:

-

Isothiouronium Salt Formation: Deuterated furfuryl alcohol is reacted with thiourea in the presence of a strong acid (e.g., HCl). The alcohol is protonated, forming a good leaving group (water), which is then displaced by the nucleophilic sulfur atom of thiourea in an Sₙ1-type reaction.

-

Basic Hydrolysis: The resulting isothiouronium salt is then hydrolyzed with a strong base (e.g., NaOH). This cleaves the C-S bond of the intermediate, liberating the free deuterated 2-furfurylthiol (as the thiolate) which is then protonated upon workup. [3][4]

Acetylation of Deuterated 2-Furfurylthiol

The final step is the conversion of the deuterated thiol to its thioacetate. This is a standard acylation reaction.

Reagents and Conditions:

-

Acetylating Agent: Acetic anhydride is commonly used and provides high yields. [5]For introducing deuterium on the acetyl group, commercially available acetic-d₆ anhydride ((CD₃CO)₂O) would be used. Acetyl chloride (or acetyl-d₃ chloride) is also a viable reagent.

-

Catalyst/Base: A base such as pyridine or triethylamine is typically added to neutralize the acetic acid byproduct and catalyze the reaction. [6]

Part 4: Detailed Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of S-(furan-2-yl-d₂-methyl) ethanethioate, where the deuterium labels are on the methylene bridge.

Protocol: Synthesis of Methylene-d₂-2-Furfurylthiol Acetate

Step 1: Synthesis of Furfuryl-α,α-d₂ Alcohol

-

To a stirred solution of furfural (9.61 g, 100 mmol) in ethanol (150 mL) at 0°C (ice bath), add sodium borodeuteride (NaBD₄, 4.18 g, 100 mmol, 98 atom % D) portion-wise over 30 minutes, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3 hours.

-

Cool the reaction mixture back to 0°C and slowly quench by adding 50 mL of water.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extract the remaining aqueous solution with dichloromethane (3 x 75 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield furfuryl-α,α-d₂ alcohol as a pale yellow oil. The product can be purified by vacuum distillation if necessary.

Step 2: Synthesis of 2-Furfuryl-d₂-methanethiol

Caution: This reaction should be performed in a well-ventilated fume hood as 2-furfurylthiol has a very strong and unpleasant odor.

-

In a 500 mL round-bottomed flask, combine thiourea (7.61 g, 100 mmol) and concentrated hydrochloric acid (20 mL). Swirl to dissolve.

-

Add the furfuryl-α,α-d₂ alcohol (10.0 g, 100 mmol) from Step 1 to the acidic thiourea solution. The reaction is exothermic and should be controlled with a water bath to maintain a temperature around 60°C.

-

Once the initial exotherm subsides, allow the solution to stand at room temperature for 12 hours.

-

Carefully add a solution of sodium hydroxide (12 g, 300 mmol) in 50 mL of water. An oil will separate.

-

Immediately set up for steam distillation. Continue distillation until no more oily product is observed in the distillate.

-

Separate the organic layer from the distillate using a separatory funnel. Dry the organic layer over anhydrous calcium chloride to yield 2-furfuryl-d₂-methanethiol.

Step 3: Synthesis of S-(Furan-2-yl-d₂-methyl) ethanethioate

-

To a solution of 2-furfuryl-d₂-methanethiol (5.8 g, 50 mmol) and pyridine (4.35 g, 55 mmol) in 100 mL of dichloromethane at 0°C, add acetic anhydride (5.61 g, 55 mmol) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Wash the reaction mixture with 1 M HCl (2 x 50 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL), and finally brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation (b.p. 90-92°C at 12 mmHg) to afford the pure deuterated 2-furfurylthiol acetate. [5]

Part 5: Data Summary

The described modular approach allows for the synthesis of various isotopologues of 2-furfurylthiol acetate.

| Target Isotopologue | Deuterated Precursor(s) Required | Key Synthetic Step for Deuteration |

| Ring-deuterated | Furan-d₄ or Furfural-d₃ | Base-catalyzed H/D exchange on furan/furfural with D₂O [1][2] |

| Methylene-deuterated | Furfuryl-α,α-d₂ alcohol | Reduction of furfural with NaBD₄ or LiAlD₄ [7] |

| Acetyl-deuterated | Acetic-d₆ anhydride | Acetylation of 2-furfurylthiol with (CD₃CO)₂O |

| Multi-deuterated | Combination of the above | Sequential application of the above methods |

Conclusion

The synthesis of deuterated 2-furfurylthiol acetate is most effectively and controllably achieved through a modular strategy that relies on the preparation of specific deuterated precursors. By choosing to deuterate either the furan ring via H/D exchange, the methylene bridge via reduction with a deuteride source, or by using a deuterated acetylating agent, researchers can precisely control the location of the isotopic labels. The detailed protocols provided herein, which are grounded in established and reliable chemical transformations, offer a clear and reproducible pathway for obtaining these valuable labeled compounds for advanced analytical and mechanistic studies.

References

- Ring Activation of Furanic Compounds on Ruthenium-Based Catalysts - ACS Public

- Synthesis of Furfural

- Selective hydrogenolysis of the Csp2–O bond in the furan ring using hydride–proton pairs derived

- Stereochemistry of Furfural Reduction by a Saccharomyces cerevisiae Aldehyde Reductase That Contributes to In Situ Furfural Detoxific

- Deuterium-Labeling Study of the Hydrogenation of 2-Methylfuran and 2,5-Dimethylfuran over Carbon-Supported Noble Metal C

- Preparation of deuterated heterocyclic five-membered ring compounds (furan, thiophene, pyrrole, and derivatives) by base-catalyzed hydrogen isotope exchange with deuterium oxide - IAEA.

- Facile H/D Exchange at (Hetero)Aromatic Hydrocarbons Catalyzed by a Stable Trans-Dihydride N-Heterocyclic Carbene (NHC) Iron Complex - Journal of the American Chemical Society.

- Chapter 3: Labelling with Deuterium and Tritium - The Royal Society of Chemistry.

- Enzymes-Assisted Generation of Thiols from Thioacet

- Catalytic Transfer Hydrogenation of Furfural to Furfuryl Alcohol under Mild Conditions over Zr-MOFs - ACS C

- Preparation of deuterated heterocyclic five-membered ring compounds (furan, thiophene, pyrrole, and derivatives) by base-catalyzed hydrogen isotope exchange with deuterium oxide - OSTI.GOV.

- Deuteration of Formyl Groups via a Catalytic Radical H/D Exchange Approach - PMC.

- Platinum Catalyzed HD Exchange Reaction of Various Aromatic Compounds under Hydrothermal Condition - ResearchG

- Stereochemistry of Furfural Reduction by a Saccharomyces cerevisiae Aldehyde Reductase That Contributes to In Situ Furfural Detoxification - ResearchG

- Synthesis of Furfurylthiol acet

- Synthesis and applications of new heterocyclic derivatives from 2-furyl methanethiol - ResearchG

- 2-Furfurylthiol - American Chemical Society.

-

2-furfuryl mercaptan - Organic Syntheses Procedure. [Link]

- Thioacetate deprotection - Google P

- DFT Study of the Conversion of Furfuryl Alcohol to 2-Methylfuran on RuO 2 (110) - OSTI.GOV.

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. Preparation of deuterated heterocyclic five-membered ring compounds (furan, thiophene, pyrrole, and derivatives) by base-catalyzed hydrogen isotope exchange with deuterium oxide (Journal Article) | ETDEWEB [osti.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. acs.org [acs.org]

- 5. prepchem.com [prepchem.com]

- 6. US7173156B1 - Thioacetate deprotection - Google Patents [patents.google.com]

- 7. Stereochemistry of Furfural Reduction by a Saccharomyces cerevisiae Aldehyde Reductase That Contributes to In Situ Furfural Detoxification - PMC [pmc.ncbi.nlm.nih.gov]

Isotopic Purity Requirements for 2-Furfurylthiol Acetate-d2 Standards: A Comprehensive Technical Guide

Executive Summary

In the landscape of quantitative mass spectrometry and food chemistry, the precise quantification of volatile sulfur compounds is critical for flavor profiling, biomarker discovery, and toxicological assessments. 2-Furfurylthiol (FFT) is a highly potent odorant characterized by an extremely low perception threshold, commonly found in coffee, wine, and roasted meats[1]. Because free thiols are highly prone to oxidation—rapidly forming disulfides—analytical workflows frequently utilize its thioester derivative, 2-furfurylthiol acetate, to ensure stability during storage and sample preparation[2].

To achieve absolute quantification in complex matrices, stable isotope-labeled internal standards (SIL-IS) are universally mandated by regulatory bodies[3]. However, the deployment of 2-furfurylthiol acetate-d2 presents unique analytical challenges. As a Senior Application Scientist, I have observed that the intersection of a +2 Da mass shift and the natural isotopic abundance of sulfur necessitates exceptionally stringent isotopic purity requirements. This whitepaper details the mechanistic causality behind these requirements, regulatory benchmarks, and self-validating protocols for empirical purity assessment.

The Mechanistic Imperative for High Isotopic Purity

The integrity of a SIL-IS is the bedrock of quantitative accuracy. The primary function of 2-furfurylthiol acetate-d2 is to co-elute perfectly with the unlabeled analyte, normalizing variations in extraction efficiency, matrix-induced ion suppression, and instrumental drift[4].

The ^34S Isotopic Overlap Challenge

The chemical formula of 2-furfurylthiol acetate is C₇H₈O₂S. The presence of the sulfur atom introduces a critical variable: the natural abundance of the ^34S isotope is approximately 4.2%. Consequently, the unlabeled analyte inherently produces a significant M+2 isotopic peak.

When utilizing a D2 standard (C₇H₆D₂O₂S), the mass shift is exactly +2 Da. This creates a scenario of bidirectional cross-talk :

-

Analyte-to-IS Cross-Talk: The natural ^34S isotope of the highly concentrated unlabeled analyte will appear in the D2 (M+2) detection channel[5]. To counteract this, the D2 standard must be spiked at a relatively high concentration so that the analyte's ^34S contribution becomes statistically negligible.

-

IS-to-Analyte Cross-Talk: Because the D2 standard must be spiked at a high concentration, any unlabelled (D0) impurity present in the standard will directly inflate the analyte's M+0 signal.

Causality: If the isotopic purity of the SIL-IS is compromised, the high spike concentration will cause the D0 impurity to generate a massive false-positive signal at the analyte's Lower Limit of Quantitation (LLOQ). Therefore, the isotopic purity requirement for a D2 sulfur-containing standard is exceptionally stringent compared to D3 or D4 standards[6].

Caption: Analytical and metabolic pathway of 2-furfurylthiol acetate-d2 in complex matrices.

Regulatory and Scientific Purity Specifications

Regulatory bodies, including the FDA and EMA, stipulate that an internal standard must not interfere with the analyte at the LLOQ[3]. For 2-furfurylthiol acetate-d2, achieving this requires strict adherence to the isotopic distributions outlined in Table 1.

Table 1: Quantitative Isotopic Purity Specifications for 2-Furfurylthiol Acetate-d2

| Parameter | Regulatory/Scientific Specification | Mechanistic Rationale |

| Isotopic Enrichment (D2) | ≥ 99.0% | Ensures the primary ion population resides at the target mass (M+2), maximizing assay sensitivity and tracer accuracy[7]. |

| M+0 (Unlabeled) Contribution | ≤ 0.1% (D0/D2 ratio < 0.001) | Prevents artificial inflation of the analyte signal at the LLOQ, avoiding false positives[5]. |

| M+1 (D1) Contribution | ≤ 1.0% | Minimizes isotopic envelope complexity and prevents interference with potential M+1 fragment ions. |

| Chemical Purity | ≥ 95.0% | Reduces matrix suppression effects and prevents isobaric interferences during chromatography[7]. |

| Cross-Talk (IS to Analyte) | ≤ 5% of LLOQ peak area | FDA/EMA mandate: The IS must not contribute more than 5% to the analyte's LLOQ response[3]. |

Experimental Workflow: Validating Isotopic Purity

To ensure compliance with GLP/GMP guidelines, the isotopic purity of the SIL-IS must be empirically validated within the specific matrix of the assay. The following self-validating protocol guarantees that observed signals originate from true isotopic impurities rather than matrix background.

Protocol: Empirical Validation of Isotopic Purity and Cross-Talk

Step 1: Solution Preparation

-

Prepare a working solution of 2-furfurylthiol acetate (unlabeled analyte) at the Lower Limit of Quantitation (LLOQ) and Upper Limit of Quantitation (ULOQ).

-

Prepare a working solution of 2-furfurylthiol acetate-d2 (SIL-IS) at the intended assay spike concentration.

Step 2: Matrix Blank Evaluation (Double Blank)

-

Action: Extract and inject a blank matrix sample containing no analyte and no SIL-IS.

-

Causality: Establishes the baseline chromatographic noise and confirms the absence of endogenous isobaric interferences in both the M+0 and M+2 MRM transitions.

Step 3: SIL-IS Purity Assessment (Zero Sample)

-

Action: Spike the blank matrix with the SIL-IS working solution only. Extract and inject. Monitor the M+0 (analyte) transition.

-

Causality: Any chromatographic peak observed in the M+0 channel at the retention time of the SIL-IS represents the unlabelled (D0) isotopic impurity[6].

-

Validation Criterion: The peak area in the M+0 channel must be ≤ 5% of the peak area observed in an LLOQ standard injection[3].

Step 4: Analyte Cross-Talk Assessment (ULOQ Sample)

-

Action: Spike the blank matrix with the unlabeled analyte at the ULOQ concentration only. Extract and inject. Monitor the M+2 (SIL-IS) transition.

-

Causality: Due to the natural ^34S isotope (~4.2% abundance), the unlabeled analyte will inherently produce a signal in the M+2 channel[5].

-

Validation Criterion: The peak area in the M+2 channel must be ≤ 5% of the peak area of the SIL-IS at its working concentration. If it exceeds this threshold, the SIL-IS spike concentration must be mathematically optimized or increased.

Step 5: Data Interpretation and Certification

-

Action: Calculate the D0/D2 ratio using the peak areas from high-resolution MS or MRM data.

-

Causality: Confirms that the standard meets the ≥ 99.0% isotopic enrichment requirement and is fit-for-purpose for regulatory submissions[7].

Caption: Self-validating workflow for assessing SIL-IS isotopic purity and cross-talk.

Conclusion

The utilization of 2-furfurylthiol acetate-d2 as an internal standard requires a deep understanding of isotopic distributions, specifically the interplay between the +2 Da deuterium shift and the natural ^34S abundance. By enforcing an isotopic purity standard of ≥ 99.0% (with M+0 ≤ 0.1%) and rigorously validating cross-talk via the outlined protocols, researchers can ensure robust, interference-free quantification that withstands the highest levels of scientific and regulatory scrutiny.

Sources

- 1. Frontiers | Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example [frontiersin.org]

- 2. Furfuryl thioacetate | 13678-68-7 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-Furfurylthiol Acetate-d2 (1189712-86-4) for sale [vulcanchem.com]

- 5. cerilliant.com [cerilliant.com]

- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 7. resolvemass.ca [resolvemass.ca]

Whitepaper: Degradation Pathways of 2-Furfurylthiol Acetate-d2 Under Thermal Stress

Executive Summary

As a Senior Application Scientist in analytical chemistry and flavor stability, I frequently encounter the challenge of tracking volatile sulfur compounds through aggressive thermal processing. 2-Furfurylthiol acetate-d2 (FTA-d2) is a highly specialized deuterated isotopologue utilized primarily as an internal standard for quantifying furanic thiols in complex matrices[1]. While thioesters like FTA-d2 are inherently more stable than their free thiol counterparts, they are not immune to thermal degradation[2]. Understanding the exact degradation pathways of FTA-d2 under thermal stress is critical for researchers in food science, flavor chemistry, and pharmaceutical formulation to prevent analytical artifacts and ensure accurate mass balance tracking.

This technical guide deconstructs the thermal degradation mechanisms of FTA-d2, provides quantitative kinetic data, and outlines a self-validating experimental protocol designed to isolate true matrix degradation from analytical artifacts.

Chemical Thermodynamics & Degradation Mechanisms

The thermal degradation of FTA-d2 is not a singular event but a cascading series of parallel and sequential reactions dictated by temperature, matrix pH, and the presence of reactive oxygen species (ROS). The degradation follows three primary mechanistic pathways:

Thermally-Induced Hydrolysis (Primary Release)

The initial step in the degradation of FTA-d2 under thermal stress (e.g., 38°C to 120°C) in aqueous or semi-aqueous environments is the cleavage of the thioester bond[1],[2]. This hydrolysis releases acetic acid and the highly reactive intermediate 2-furfurylthiol-d2 (FFT-d2) .

-

Causality: The carbonyl carbon of the thioester is electrophilic. Under thermal kinetic energy, nucleophilic attack by water is accelerated. Acidic conditions further protonate the carbonyl oxygen, lowering the activation energy for this cleavage[1].

Radical-Mediated Fenton Oxidation

Once FFT-d2 is liberated, the free sulfhydryl group becomes highly susceptible to oxidation. In matrices containing transition metals (e.g., Fe²⁺/Fe³⁺) and trace hydroperoxides, thermal stress initiates Fenton-type radical reactions[3].

-

Causality: Hydroxyl radicals abstract the hydrogen (or deuterium, depending on the labeling site) from the thiol group, generating a thiyl radical. These radicals rapidly dimerize to form bis(2-furfuryl) disulfide-d4 [3]. This dimerization is a primary reason for the rapid loss of the characteristic roasted aroma in thermally processed beverages[4].

Electrophilic Trapping by Melanoidins (Maillard Sinks)

In complex biological or food matrices (such as roasted coffee or baked goods), thermal stress accelerates advanced Maillard reactions. FFT-d2 acts as a potent nucleophile and reacts with electrophilic sites on melanoidin polymers[5].

-

Causality: Specifically, FFT-d2 covalently binds to Maillard-derived pyrazinium intermediates (CROSSPY-type radicals)[5]. This irreversible trapping removes the deuterated tracer from the volatile headspace, which can falsely manifest as poor extraction recovery if the degradation pathway is not properly mapped.

Mechanistic Pathway Visualization

Fig 1: Cascading thermal degradation pathways of FTA-d2 into secondary metabolites.

Quantitative Kinetics of Thermal Degradation

To contextualize the stability of FTA-d2, it is essential to look at its degradation kinetics across different thermal thresholds. The table below synthesizes the degradation profile of furfuryl thioacetates under varying stress conditions[3],[2].

| Temperature (°C) | Matrix Environment | Estimated Half-Life ( t1/2 ) | Primary Degradation Product | Dominant Mechanism |

| 38°C | Aqueous (pH 6.5) | ~40 Days | FFT-d2 | Slow Hydrolysis |

| 60°C | Aqueous (pH 6.5) | ~5 Days | FFT-d2 & Disulfides | Accelerated Hydrolysis & Mild Oxidation |

| 90°C | Complex Matrix (Coffee) | ~45 Minutes | Melanoidin-bound FFT-d2 | Nucleophilic Trapping (Maillard) |

| 120°C | Model Fenton System | < 10 Minutes | Bis(2-furfuryl) disulfide-d4 | Radical-Mediated Oxidation |

Data synthesis derived from thermal decomposition studies of thioester flavor precursors in RTD matrices and Fenton-type model systems.

Self-Validating Experimental Workflows

When studying thermal degradation, the analytical technique itself (e.g., a hot GC inlet) can induce degradation, leading to false positives. To ensure scientific integrity, I employ a self-validating protocol utilizing Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS. This system validates that degradation occurred in the matrix during the stress phase, not during analysis.

Protocol: Controlled Thermal Stress & SPME-GC-MS Analysis

Step 1: Matrix Preparation & Isotopic Spiking

-

Action: Spike the target matrix with a known concentration of FTA-d2 (e.g., 5 mg/kg) in hermetically sealed headspace vials.

-

Causality: Sealed vials prevent the volatilization loss of the highly volatile FFT-d2 intermediate, ensuring a closed thermodynamic system for accurate mass balance calculations.

Step 2: Controlled Thermal Stress

-

Action: Subject the vials to a time-course thermal stress gradient (e.g., 60°C, 90°C, 120°C) using a precision incubator.

-

Causality: A time-course approach allows for the plotting of Arrhenius kinetics to determine the exact activation energy ( Ea ) required for the thioester cleavage.

Step 3: Cryogenic Quenching

-

Action: Immediately transfer vials to an ice-water bath (4°C) post-stress. Introduce a secondary internal standard (e.g., an isotopically distinct non-reactive alkane).

-

Causality: Rapid cooling instantly halts homolytic cleavage and radical propagation. The secondary standard validates that the subsequent extraction efficiency remains constant across all samples.

Step 4: Non-Destructive Extraction (HS-SPME)

-

Action: Extract volatiles using a DVB/CAR/PDMS SPME fiber at a mild 35°C for 30 minutes.

-

Causality: SPME avoids harsh solvent extraction. The mild extraction temperature ensures that no further thermal hydrolysis of the remaining FTA-d2 occurs during the analytical sampling phase.

Step 5: GC-MS/MS Analysis (SIM Mode)

-

Action: Desorb in the GC inlet and monitor specific mass-to-charge (m/z) shifts (tracking the +2 Da shift of the deuterated furan ring).

-

Causality: Selected Ion Monitoring (SIM) provides high specificity, allowing the differentiation of FTA-d2 degradation products from native (non-deuterated) matrix compounds[1],[6].

Fig 2: Self-validating experimental workflow for tracking FTA-d2 thermal degradation.

Analytical Implications for Drug Development & Flavor Chemistry

For professionals in flavor chemistry and pharmaceutical formulation, the thermal lability of thioesters presents both a challenge and a tool.

-

In Flavor Chemistry: FTA-d2 mimics the behavior of natural furfuryl thioacetate, which is added to ready-to-drink (RTD) coffees as a "slow-release" precursor to maintain a fresh roasted aroma over a long shelf life[2]. Understanding its degradation rate allows formulators to optimize retort temperatures to maximize precursor survival.

-

In Drug Development: Thioesters are frequently used in prodrug design to enhance lipophilicity. The thermal and hydrolytic degradation pathways of FTA-d2 serve as a robust model system for predicting the stability of thioester-linked prodrugs under physiological thermal stress or accelerated stability testing (ICH guidelines).

By mapping these pathways and employing self-validating analytical protocols, researchers can ensure that the disappearance of a compound is accurately attributed to chemical degradation rather than analytical error.

References

-

PubChem: Furfuryl thioacetate | C7H8O2S | CID 61660. National Institutes of Health (NIH). Available at:[Link]

-

ResearchGate: Degradation of the Coffee Flavor Compound Furfuryl Mercaptan in Model Fenton-type Reaction Systems. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

PMC: Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example. National Center for Biotechnology Information (NIH). Available at:[Link]

-

PMC: Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review. National Center for Biotechnology Information (NIH). Available at:[Link]

- Google Patents:CN101868154A - Improving the flavor quality of retorted and stored ready-to-drink coffee using thioester flavoring agents. Google Patents.

Sources

- 1. 2-Furfurylthiol Acetate-d2 (1189712-86-4) for sale [vulcanchem.com]

- 2. CN101868154A - Improving the flavor quality of retorted and stored ready-to-drink coffee using thioester flavoring agents - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Furfuryl thioacetate | C7H8O2S | CID 61660 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: High-Precision Quantification of 2-Furfurylthiol in Coffee Matrices Using Stable Isotope Dilution Assay (SIDA)

Target Audience: Analytical Chemists, Flavor Scientists, and Food/Drug Development Professionals Matrix: Roasted Coffee Beans and Aqueous Coffee Brews Analyte: 2-Furfurylthiol (FFT) / Furfuryl Mercaptan Internal Standard: 2-Furfurylthiol Acetate-d2 (Precursor to 2-Furfurylthiol-d2)

Introduction and Mechanistic Rationale

2-Furfurylthiol (FFT) is the quintessential odorant responsible for the characteristic roasty, sulfury, and coffee-like aroma of freshly brewed coffee[1],[2]. With an exceptionally low odor perception threshold (0.01–0.1 µg/L in water), even minute fluctuations in its concentration drastically alter the sensory profile of the beverage[2].

However, quantifying FFT presents a severe analytical challenge. The molecule is highly volatile and chemically unstable, rapidly degrading during the storage of roasted beans and the warm-keeping of coffee brews[1]. This degradation—commonly referred to as "aroma staling"—is not merely a physical loss (volatilization) but a complex cascade of chemical reactions.

To achieve absolute quantification, traditional external calibration falls short due to massive matrix-induced losses during extraction. Therefore, a Stable Isotope Dilution Assay (SIDA) is mandatory. By spiking the sample with an isotopically labeled analog (2-furfurylthiol-d2) prior to extraction, the internal standard undergoes the exact same degradation and extraction kinetics as the native analyte. This creates a self-validating system where the ratio of native to labeled FFT remains constant, inherently correcting for matrix effects and chemical losses[3].

The Chemical Causality of FFT Loss

Understanding why FFT is lost dictates how we must extract it. FFT degrades via three primary pathways:

-

Melanoidin Binding: FFT covalently binds to high-molecular-weight coffee melanoidins via Maillard-derived pyrazinium compounds, specifically oxidation products of CROSSPY (1,4-bis-(5-amino-5-carboxy-1-pentyl)pyrazinium) radical cations[3].

-

Phenol-Thiol Conjugation: FFT rapidly undergoes oxidative coupling with hydroxyhydroquinone (HHQ), a highly reactive trihydroxybenzene present in coffee, forming non-volatile conjugates[4].

-

Auto-oxidation: Free thiols are highly prone to oxidation, forming difurfuryl disulfides[5],[2].

Degradation pathways of 2-furfurylthiol in coffee matrices leading to aroma staling.

The Role of the Acetate Protecting Group

A common pitfall in flavor analysis is the assumption that one can simply purchase and store free 2-furfurylthiol-d2. Because furfuryl mercaptans are highly prone to oxidation to their respective disulfides[5], commercial suppliers provide the stable thioester derivative: 2-Furfurylthiol Acetate-d2 [6],[5].

The acetate group acts as a chemical protecting shield over the reactive sulfur atom. Prior to the SIDA workflow, the analyst must perform a controlled base-catalyzed hydrolysis to liberate the free thiol-d2[6].

Quantitative Reference Data

The concentration of FFT varies significantly based on the coffee species (Arabica vs. Robusta), roasting parameters, and brewing methodologies. The table below synthesizes benchmark quantitative data to guide expected calibration ranges.

| Coffee Matrix | Sample Form | FFT Concentration | Reference |

| Arabica (Colombia) | Roasted Beans | 1.08 mg/kg | [1] |

| Robusta (Indonesia) | Roasted Beans | 1.73 mg/kg | [1] |

| Arabica (Yunnan) | Aqueous Brew | 11.34 µg/L | [1] |

| Arabica (Colombia) | Aqueous Brew | 15.33 µg/L | [1] |

| Robusta (General) | Aqueous Brew | 20.94 µg/L | [1] |

Experimental Protocols

Phase 1: In-Situ Generation of 2-Furfurylthiol-d2

Objective: Deprotect 2-furfurylthiol acetate-d2 to yield the active internal standard.

-

Reagent Preparation: Dissolve 1.0 mg of 2-furfurylthiol acetate-d2[6] in 1.0 mL of anhydrous diethyl ether.

-

Hydrolysis: Add 0.5 mL of 0.1 M methanolic NaOH. Stir the biphasic mixture continuously at room temperature for 30 minutes under a nitrogen atmosphere to prevent auto-oxidation.

-

Neutralization: Carefully neutralize the aqueous layer with 0.1 M HCl until the pH reaches 6.0.

-

Extraction: Extract the liberated 2-furfurylthiol-d2 into the ether layer. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and dilute to a working stock concentration (e.g., 10 mg/L) in dichloromethane or methanol. Store at -80°C and use within 48 hours.

Phase 2: SIDA via HS-SPME-GC-MS

Objective: Extract and quantify FFT while arresting matrix-induced losses via isotopic equilibration.

-

Sample Preparation:

-

For Beans: Grind medium-roasted beans to a 300–500 µm particle size. Weigh exactly 100 mg of ground coffee into a 10 mL headspace vial[1].

-

For Brews: Transfer 5.0 mL of freshly prepared coffee brew into a 10 mL headspace vial.

-

-

Isotopic Spiking (Critical Step): Immediately spike the sample with a known volume of the 2-furfurylthiol-d2 working solution (e.g., targeting a final internal standard concentration of 15 µg/L). Causality: Immediate spiking is required because FFT rapidly binds to CROSSPY radicals and HHQ the moment water contacts the coffee matrix[3],[4]. Early spiking ensures the native and labeled thiols degrade at an identical rate.

-

Equilibration: Seal the vial with a PTFE/silicone septum. Incubate at 40°C for 10 minutes with agitation (250 rpm) to ensure complete isotopic equilibration between the matrix and the headspace.

-

HS-SPME Extraction: Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the vial headspace at 40°C for 30 minutes[1]. Note: The tri-phase fiber is highly selective for low-molecular-weight, polar sulfur compounds.

-

GC-MS Desorption & Analysis:

-

Retract the fiber and immediately insert it into the GC inlet (250°C, splitless mode) for 5 minutes.

-

Column: Polar wax column (e.g., DB-WAX, 30 m × 0.25 mm × 0.25 µm).

-

Oven Program: 40°C (hold 2 min), ramp at 4°C/min to 150°C, then 10°C/min to 240°C.

-

Detection (SIM Mode): Monitor the molecular ions. Native FFT is detected at m/z 114 , while the deuterated internal standard is detected at m/z 116 .

-

-

Data Processing: Calculate the absolute concentration of native FFT by comparing the peak area ratio of m/z 114 to m/z 116, multiplied by the known concentration of the spiked internal standard.

Workflow for SIDA of 2-furfurylthiol using its d2-acetate precursor.

References

- Vulcanchem. "2-Furfurylthiol Acetate-d2 - 1189712-86-4".

- CymitQuimica. "2-Furfurylthiol Acetate-d2 - CymitQuimica".

- BenchChem. "Application Note: Quantification of Furfuryl Mercaptan in Coffee Beans".

- PubMed / J Agric Food Chem. "Chemical interactions between odor-active thiols and melanoidins involved in the aroma staling of coffee beverages".

- ResearchGate / J Agric Food Chem. "Quantitative Studies on the Formation of Phenol/2-Furfurylthiol Conjugates in Coffee Beverages toward the Understanding of the Molecular Mechanisms of Coffee Aroma Staling".

- Frontiers in Nutrition. "Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example".

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Frontiers | Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example [frontiersin.org]

- 3. Chemical interactions between odor-active thiols and melanoidins involved in the aroma staling of coffee beverages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-Furfurylthiol Acetate-d2 | CymitQuimica [cymitquimica.com]

- 6. 2-Furfurylthiol Acetate-d2 (1189712-86-4) for sale [vulcanchem.com]

spiking concentration guidelines for 2-furfurylthiol acetate-d2 in meat profiles

Application Note & Protocol

Topic: Spiking Concentration Guidelines for 2-Furfurylthiol Acetate-d2 in Meat Profiles

For: Researchers, scientists, and drug development professionals.

Preamble: The Science of Savor—Quantifying Key Meat Aromas

The characteristic flavor of cooked meat is a complex symphony of hundreds of volatile organic compounds (VOCs) produced through intricate chemical reactions like the Maillard reaction and lipid oxidation.[1][2] Among these, sulfur-containing compounds are paramount, often possessing extremely low odor thresholds and contributing potent, character-defining notes.[3] 2-Furfurylthiol (FFT) is a principal aroma compound, celebrated for imparting the desirable "roasted coffee" and "meaty" character to cooked beef and other meats.[4][5][6]

Accurate quantification of such impact odorants is critical for flavor development, quality control, and authenticity studies. However, the analytical challenge is significant. The complexity of the meat matrix introduces variability at every stage—from sample preparation and extraction to chromatographic analysis.[7][8] To achieve trustworthy and reproducible results, a robust analytical methodology is not just preferred; it is essential. This guide provides a comprehensive protocol for the quantitative analysis of 2-furfurylthiol in meat, leveraging the power of a stable, deuterated internal standard, 2-furfurylthiol acetate-d2, coupled with Headspace Solid-Phase Microextraction and Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS).

The Cornerstone of Quantification: The Internal Standard

Quantitative analysis in complex matrices demands a method to correct for inevitable variations and potential analyte loss during the experimental workflow.[9] An internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and blanks before processing.[10][11] The final quantification is based on the ratio of the analyte's response to the IS's response, effectively nullifying variations in injection volume, extraction efficiency, and instrument drift.

The Gold Standard: Isotope Dilution Mass Spectrometry (IDMS)

The most reliable internal standards are stable isotope-labeled analogues of the target analyte.[12][13] 2-Furfurylthiol acetate-d2 is an ideal IS for its native counterpart for several key reasons:

-

Near-Identical Physicochemical Properties: The deuterium-labeled standard exhibits virtually identical chromatographic retention times, extraction efficiencies, and ionization responses to the native analyte. This ensures it faithfully tracks the analyte through the entire process.[10]

-

Mass Spectrometric Distinction: Despite its chemical similarity, it is easily distinguished by its higher mass in a mass spectrometer, allowing for simultaneous but separate detection.

-

Mitigation of Matrix Effects: Matrix effects—the suppression or enhancement of analyte signal due to co-eluting compounds from the sample matrix—are a major hurdle in food analysis.[7][8][14] Because the deuterated IS is affected by the matrix in the same way as the analyte, the response ratio remains constant, ensuring high accuracy.[13]

-

Enhanced Stability: Thiols like 2-furfurylthiol can be susceptible to oxidation.[6][15] The thioacetate form provides greater stability during storage and handling. While the protocol analyzes for the native thiol, the acetate standard undergoes the same in-situ hydrolysis or degradation as any native acetate precursors, making it a suitable tracer.

Experimental Protocol: Quantification of 2-Furfurylthiol in Meat

This protocol is designed for the analysis of cooked meat samples. All steps should be conducted in a well-ventilated fume hood, especially when handling sulfur standards.

Materials and Reagents

| Item | Specification |

| Analyte Standard | 2-Furfurylthiol (≥98% purity) |

| Internal Standard | S-(2-Furfuryl-d2) thioacetate (≥98% purity, ≥98% isotopic purity) |

| Solvent | Methanol (HPLC or GC grade) |

| Sample Vials | 20 mL glass headspace vials with PTFE/Silicone septa |

| SPME Fiber | Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) |

| Equipment | GC-MS system with autosampler, SPME fiber holder, water bath, analytical balance, homogenizer |

| Other Reagents | Sodium Chloride (ACS grade), Deionized Water |

Preparation of Standard Solutions

Causality: Preparing accurate standard solutions is fundamental to generating a reliable calibration curve. Using a high-purity solvent and precise volumetric dilutions minimizes initial errors.

-

Internal Standard (IS) Stock Solution (100 µg/mL):

-

Accurately weigh 10 mg of 2-furfurylthiol acetate-d2.

-

Dissolve in methanol in a 100 mL Class A volumetric flask.

-

Store at -20°C in an amber vial.

-

-

Internal Standard (IS) Spiking Solution (1 µg/mL):

-

Perform a 1:100 serial dilution of the IS Stock Solution with methanol.

-

This solution will be used to spike all samples and calibration standards.

-

-

Analyte Stock Solution (100 µg/mL):

-

Accurately weigh 10 mg of 2-furfurylthiol.

-

Dissolve in methanol in a 100 mL Class A volumetric flask.

-

Store at -20°C in an amber vial.

-

-

Calibration Curve Standards:

-

Prepare a series of calibration standards by spiking appropriate amounts of the Analyte Stock Solution into separate vials to achieve a desired concentration range (e.g., 0.5 - 50 ng/mL).

-

Crucially, add a constant amount of the IS Spiking Solution to each calibration standard. For example, add 50 µL of the 1 µg/mL IS Spiking Solution to each standard, resulting in a final IS concentration of 50 ng.

-

Sample Preparation and Spiking Workflow

Trustworthiness: Adding the internal standard at the earliest possible stage ensures it accounts for analyte loss throughout the entire sample preparation and extraction process, a key principle of self-validating systems.[9][11]

-

Sample Homogenization:

-

Cook the meat sample under controlled and reproducible conditions (e.g., pan-frying to a specific internal temperature).

-

Allow the sample to cool to room temperature.

-

Mince and homogenize a representative portion of the cooked meat.

-

-

Aliquoting and Spiking:

-

Accurately weigh 5.0 g (± 0.1 g) of the homogenized meat into a 20 mL headspace vial.

-

Spike the sample directly with 50 µL of the IS Spiking Solution (1 µg/mL). This introduces 50 ng of 2-furfurylthiol acetate-d2 into the matrix.

-

Vortex briefly to ensure distribution.

-

-

Extraction Preparation:

-

Add 5 mL of deionized water to the vial.

-

Add 2.0 g of Sodium Chloride. The salt increases the ionic strength of the aqueous phase, promoting the partitioning of volatile compounds into the headspace.

-

Immediately cap the vial tightly with a PTFE/Silicone septum.

-

Caption: Experimental workflow from sample preparation to analysis.

HS-SPME-GC-MS Parameters

Expertise: The following parameters are a robust starting point. Method optimization is recommended based on the specific instrumentation and meat matrix being analyzed.[16][17][18]

| HS-SPME Parameters | Value |

| Fiber Type | DVB/CAR/PDMS, 1 cm |

| Equilibration Temp. | 60°C |

| Equilibration Time | 15 min |

| Extraction Temp. | 60°C |

| Extraction Time | 30 min |

| GC-MS Parameters | Value |

| Injection Port Temp. | 250°C (Splitless mode) |

| Desorption Time | 5 min |

| Column | DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Oven Program | 40°C (hold 3 min), ramp to 250°C at 5°C/min, hold 5 min |

| MS Transfer Line Temp. | 260°C |

| Ion Source Temp. | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Quantifier Ion (FFT) | m/z 114 |

| Qualifier Ion (FFT) | m/z 81 |

| Quantifier Ion (FFT-d2) | m/z 116 |

| Qualifier Ion (FFT-d2) | m/z 83 |

Data Analysis and Method Validation

Quantification

-

Construct Calibration Curve: For each calibration standard, calculate the response ratio (Peak Area of Analyte / Peak Area of IS). Plot this ratio against the known concentration of the analyte. Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

-

Calculate Sample Concentration: For each meat sample, determine the response ratio from the chromatogram. Use the calibration curve equation to calculate the concentration of 2-furfurylthiol in the sample.

Caption: Logic of quantification using an internal standard.

Ensuring Trustworthiness: Method Validation

Method validation is a mandatory process to demonstrate that the analytical method is suitable for its intended purpose.[19][20][21] Key parameters should be assessed according to international guidelines.[22][23]

| Parameter | Acceptance Criteria | Purpose |

| Linearity | R² > 0.995 | Confirms a proportional response across a range of concentrations. |

| Accuracy (Recovery) | 80 - 120% | Determined by spiking a blank meat matrix with known analyte concentrations and measuring the recovery. Assesses systematic error. |

| Precision (RSD%) | Repeatability (Intra-day) < 15%Intermediate Precision (Inter-day) < 20% | Measures the closeness of agreement between a series of measurements. Assesses random error. |

| LOD / LOQ | Signal-to-Noise ≥ 3 (LOD)Signal-to-Noise ≥ 10 (LOQ) | Defines the lowest concentration that can be reliably detected and quantified, respectively.[24] |

Concluding Remarks

The use of a deuterated internal standard like 2-furfurylthiol acetate-d2 is a powerful strategy to overcome the inherent challenges of quantifying volatile flavor compounds in complex food matrices such as meat. By correcting for variations in sample handling and matrix-induced effects, this isotope dilution approach provides a foundation for highly accurate, precise, and defensible data. This protocol offers a robust framework for researchers to reliably measure key meat aromas, enabling deeper insights into flavor chemistry, product development, and quality assurance.

References

-

Formation and Analysis of Volatile and Odor Compounds in Meat—A Review. National Center for Biotechnology Information. Available at: [Link]

-

Deuterated Internal Standards for Gas Chromatographic-Mass Spectrometric Analysis of Polar Organophosphorus Pesticides in Water Samples. PubMed. Available at: [Link]

-

VALIDATION OF ANALYTICAL METHODS FOR FOOD CONTROL. Food and Agriculture Organization of the United Nations. Available at: [Link]

-

Principle of Meat Aroma Flavors and Future Prospect. IntechOpen. Available at: [Link]

-

Analytical Method Validation of Food Safety Tests – Demonstrating Fitness-for-Purpose. New Food Magazine. Available at: [Link]

-

Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment. National Center for Biotechnology Information. Available at: [Link]

-

Formation and Analysis of Volatile and Odor Compounds in Meat-A Review. PHAIDRA. Available at: [Link]

-

Guidelines for the Validation of Chemical Methods for the Foods Program. U.S. Food & Drug Administration. Available at: [Link]

-

Profiling of Volatile Compounds in Beef, Rat, and Wild Boar Meat using SPME-GC/MS. Sains Malaysiana. Available at: [Link]

-

Volatile Compounds for Discrimination between Beef, Pork, and Their Admixture Using Solid-Phase-Microextraction-Gas Chromatography-Mass Spectrometry (SPME-GC-MS) and Chemometrics Analysis. Food Science of Animal Resources. Available at: [Link]

-

Volatile compounds in meat and meat products. SciELO. Available at: [Link]

-

Characterization of key volatile compounds in meat-based broths using HS-SPME-Arrow-GC/MS and their relationship to sensory perception. National Center for Biotechnology Information. Available at: [Link]

-

Enzymes-Assisted Generation of Thiols from Thioacetates. e-Helvetica. Available at: [Link]

-

Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? SCION Instruments. Available at: [Link]

-

The Significance of Volatile Sulfur Compounds in Food Flavors. ACS Symposium Series. Available at: [Link]

-

Validation Of Analytical Methodologies: Context And Guidelines For And Safety And Innocuity Of Residues In Brazilian Food. IOSR Journal of Environmental Science, Toxicology and Food Technology. Available at: [Link]

-

Validation of analytical methods for acrylic acid from various food products. PubMed. Available at: [Link]

-

Analysis of Flavour Compounds through Gas Chromatography-Mass Spectrometry. Research and Reviews: Journal of Food and Dairy Technology. Available at: [Link]

-

When Should an Internal Standard be Used? Chromatography Online. Available at: [Link]

-

Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example. Frontiers in Microbiology. Available at: [Link]

-

Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound. Semantic Scholar. Available at: [Link]

-

Internal Standards – What are they? How do I choose, use, and benefit from them? SCION Instruments. Available at: [Link]

-

Determining Matrix Effects in Complex Food Samples. Waters Corporation. Available at: [Link]

-

Important Advances in Food Analysis Standards. iTeh Standards Store. Available at: [Link]

-

Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. Available at: [Link]

-

Effective Strategies for Understanding Meat Flavor: A Review. Korea Science. Available at: [Link]

-

Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. MDPI. Available at: [Link]

Sources

- 1. Formation and Analysis of Volatile and Odor Compounds in Meat—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Formation and Analysis of Volatile and Odor Compounds in Meat-A Review (PHAIDRA - o:1713) [phaidra.vetmeduni.ac.at]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Principle of Meat Aroma Flavors and Future Prospect | IntechOpen [intechopen.com]

- 5. scielo.br [scielo.br]

- 6. Frontiers | Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example [frontiersin.org]

- 7. waters.com [waters.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 11. scioninstruments.com [scioninstruments.com]

- 12. Deuterated internal standards for gas chromatographic-mass spectrometric analysis of polar organophosphorus pesticides in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. imreblank.ch [imreblank.ch]

- 16. ukm.my [ukm.my]

- 17. Food Science of Animal Resources [kosfaj.org]

- 18. Characterization of key volatile compounds in meat-based broths using HS-SPME-Arrow-GC/MS and their relationship to sensory perception - PMC [pmc.ncbi.nlm.nih.gov]

- 19. openknowledge.fao.org [openknowledge.fao.org]

- 20. food-safety.com [food-safety.com]

- 21. s27415.pcdn.co [s27415.pcdn.co]

- 22. iosrjournals.org [iosrjournals.org]

- 23. standards.iteh.ai [standards.iteh.ai]

- 24. Validation of analytical methods for acrylic acid from various food products - PubMed [pubmed.ncbi.nlm.nih.gov]

optimizing gas chromatography retention time for 2-furfurylthiol acetate-d2

Welcome to the Technical Support Center for Gas Chromatography-Mass Spectrometry (GC-MS) optimization. As a Senior Application Scientist, I have designed this guide to help you master the retention time (RT) optimization for 2-furfurylthiol acetate-d2 .

This deuterated compound is a critical internal standard used to accurately quantify native 2-furfurylthiol acetate—a highly impactful flavor precursor responsible for roasted, savory, and coffee-like aromas[1]. Because flavor analysis often involves highly complex biological matrices (e.g., coffee extracts, meat broths), achieving a stable, reproducible, and interference-free retention time is paramount to analytical success.

Part 1: Physicochemical Parameters & Target Data

Before optimizing your GC-MS method, you must establish the baseline thermodynamic properties of the target analyte. The table below summarizes the critical quantitative data required to design your initial chromatographic parameters.

| Parameter | Value | Reference |

| Compound Name | 2-Furfurylthiol Acetate-d2 | [1] |

| Boiling Point (Native) | 90.00 – 92.00 °C (@ 12.00 mm Hg) | [2] |

| Kovats Retention Index | ~1163 (Semi-standard non-polar column) | [2] |

| Target m/z (Native) | 81 (Base Peak), 156 (Molecular Ion) | [2] |

| Target m/z (-d2 Standard) | 83 (Base Peak), 158 (Molecular Ion) | Extrapolated |

Part 2: Step-by-Step Methodology

To achieve a robust retention time, you must separate the thermodynamic interactions (column chemistry) from kinetic effects (temperature ramping). The following protocol is a self-validating system designed to ensure your method is built on sound physicochemical principles.

Protocol: Systematic Optimization of GC-MS Retention Time

Phase 1: System Inertness Validation

-

Hardware Setup: Install a 5% phenyl/95% dimethylpolysiloxane column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm). Install a new, ultra-inert single-taper glass liner with deactivated glass wool.

-

Inertness Check: Inject 1 µL of a low-concentration (1 ppm) standard. Calculate the Peak Asymmetry Factor ( ).

-

Self-Validation: If , active sites are present. Do not proceed to temperature optimization until the liner is replaced or the column head is trimmed.

-

Phase 2: Thermodynamic Profiling (Isothermal) 3. Carrier Gas Control: Set the Helium carrier gas to a constant linear velocity of 36 cm/sec.

-

Causality: Constant velocity ensures the mobile phase flow remains at the optimal minimum of the van Deemter curve even as temperature increases, preventing RT drift.

-

Isothermal Injections: Run three separate isothermal injections at 100°C, 120°C, and 140°C.

-

Calculate Capacity Factor ( ): Determine the for each run to understand the baseline partitioning behavior of the acetate without the confounding variable of a temperature ramp.

Phase 3: Kinetic Optimization & Matrix Verification 6. Temperature Ramp Design: Set an initial oven temperature of 60°C with a 1-minute hold to focus the analyte band at the column head via the solvent effect. Apply a ramp of 10°C/min to 220°C. 7. Matrix-Matched Verification: Spike the 2-furfurylthiol acetate-d2 into a blank sample matrix. Monitor m/z 158. If the target peak co-elutes with a matrix interference, decrease the ramp rate to 4°C/min starting 20°C below the expected elution temperature to enhance resolution.

Part 3: Optimization Workflow Visualization

GC-MS Retention Time Optimization Logic for 2-Furfurylthiol Acetate-d2.

Part 4: Troubleshooting Guide & FAQs

Q1: Why is my 2-furfurylthiol acetate-d2 peak tailing, causing inconsistent retention times? Causality: The thioacetate group and the furan ring contain lone-pair electrons (sulfur and oxygen) that are highly susceptible to hydrogen bonding and Lewis acid-base interactions with active silanol (Si-OH) sites in the GC inlet or at the column head. When these interactions occur, the molecules experience a kinetic lag during desorption, skewing the peak apex and delaying the apparent retention time. Solution: Ensure strict system inertness. Use ultra-inert deactivated liners. If analyzing dirty matrices, trim the first 10-20 cm of the analytical column regularly to remove degraded stationary phase that exposes active silica.